molecular formula C24H22ClN3O5 B250809 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B250809
M. Wt: 467.9 g/mol
InChI Key: FZKMWRMPMGCKPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor. This molecule has been extensively studied in scientific research due to its potential therapeutic applications in various disorders, including anxiety, depression, and addiction.

Mechanism of Action

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor. The CRF1 receptor is widely distributed in the brain and is involved in the regulation of stress response, mood, and behavior. By blocking the CRF1 receptor, this compound can modulate the activity of the HPA axis and reduce anxiety-like behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the HPA axis and anxiety-like behavior, this compound has been shown to modulate the activity of the dopaminergic and serotonergic systems in the brain. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide for lab experiments is its high selectivity for the CRF1 receptor. This allows researchers to investigate the specific role of the CRF1 receptor in various physiological and pathological conditions. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in some experimental settings.

Future Directions

There are a number of potential future directions for research on N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential therapeutic application of this compound in anxiety disorders and addiction. Further research is needed to investigate the safety and efficacy of this compound in these conditions. Another area of interest is the potential role of the CRF1 receptor in other physiological and pathological conditions, such as depression and post-traumatic stress disorder. Finally, there is interest in developing more potent and selective CRF1 receptor antagonists that may have improved therapeutic potential.

Synthesis Methods

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 3-chloro-4-aminophenyl with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, followed by the addition of 4-(2-furoyl)-1-piperazine and subsequent purification to obtain the final product.

Scientific Research Applications

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been widely used in scientific research to investigate the role of the CRF1 receptor in various physiological and pathological conditions. Studies have shown that this compound can attenuate the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. This compound has also been shown to reduce anxiety-like behavior in animal models, suggesting its potential therapeutic application in anxiety disorders.

Properties

Molecular Formula

C24H22ClN3O5

Molecular Weight

467.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C24H22ClN3O5/c25-18-15-17(26-23(29)16-3-6-20-22(14-16)33-13-12-32-20)4-5-19(18)27-7-9-28(10-8-27)24(30)21-2-1-11-31-21/h1-6,11,14-15H,7-10,12-13H2,(H,26,29)

InChI Key

FZKMWRMPMGCKPD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl)C(=O)C5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.